2-((2-Chlorophenoxy)methyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Medicinal chemistry Physicochemical property profiling Scaffold optimization

2-((2-Chlorophenoxy)methyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS 1177479-51-4; molecular formula C14H14ClN3O; molecular weight 275.73 g/mol) belongs to the tetrahydropyrido[4,3-d]pyrimidine class, a privileged scaffold deployed across multiple therapeutic programs including smoothened (Smo) antagonism , Hsp90 inhibition , and human topoisomerase II (TopoII) inhibition. The compound features a 2-chlorophenoxy methyl substituent at the pyrimidine 2-position and an unsubstituted tetrahydropyridine ring, yielding a LogP of approximately 2.0–2.5 (estimated) and a topological polar surface area that supports central nervous system penetration potential.

Molecular Formula C14H14ClN3O
Molecular Weight 275.73 g/mol
Cat. No. B13088129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2-Chlorophenoxy)methyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Molecular FormulaC14H14ClN3O
Molecular Weight275.73 g/mol
Structural Identifiers
SMILESC1CNCC2=CN=C(N=C21)COC3=CC=CC=C3Cl
InChIInChI=1S/C14H14ClN3O/c15-11-3-1-2-4-13(11)19-9-14-17-8-10-7-16-6-5-12(10)18-14/h1-4,8,16H,5-7,9H2
InChIKeyAHZAGQPQFAEMSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((2-Chlorophenoxy)methyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine – Core Scaffold, Physicochemical Profile, and Procurement Baseline for Tetrahydropyrido[4,3-d]pyrimidine Research Compounds


2-((2-Chlorophenoxy)methyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS 1177479-51-4; molecular formula C14H14ClN3O; molecular weight 275.73 g/mol) belongs to the tetrahydropyrido[4,3-d]pyrimidine class, a privileged scaffold deployed across multiple therapeutic programs including smoothened (Smo) antagonism [1], Hsp90 inhibition [2], and human topoisomerase II (TopoII) inhibition [3]. The compound features a 2-chlorophenoxy methyl substituent at the pyrimidine 2-position and an unsubstituted tetrahydropyridine ring, yielding a LogP of approximately 2.0–2.5 (estimated) and a topological polar surface area that supports central nervous system penetration potential. Its current vendor status—discontinued at multiple suppliers —creates a procurement challenge that necessitates rigorous evidence-based justification for sourcing or custom synthesis.

Why Generic Substitution Across Tetrahydropyrido[4,3-d]pyrimidine Analogs Carries Procurement Risk for 2-((2-Chlorophenoxy)methyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine


Tetrahydropyrido[4,3-d]pyrimidine analogs cannot be freely interchanged for research or industrial use because SAR studies across multiple targets demonstrate that minor modifications to the pyrimidine 2-position substituent produce large shifts in both potency and selectivity. In the Smo antagonist series, changing the 2-substituent from a phenoxy methyl to an aminoaryl group shifted IC50 values by over 100-fold and markedly altered in vivo efficacy [1]. In the Hsp90 inhibitor series, optimization of the 2-position was critical for balancing cellular potency against physicochemical properties, with certain substitutions causing 10- to 50-fold changes in antiproliferative IC50 [2]. In the TopoII series, 17 analogs built around the tetrahydropyrido[4,3-d]pyrimidine core exhibited IC50 values ranging from 4.5 µM to >100 µM depending on 2- and 6-position substitution [3]. The 2-chlorophenoxy methyl group in the target compound introduces a specific halogen-bond donor capacity, hydrogen-bond acceptor geometry, and lipophilic bulk that is not replicated by other aryloxy or alkyl substituents. Substituting a close analog without experimental confirmation of equivalent target engagement and selectivity therefore risks invalidating SAR hypotheses and wasting synthesis resources.

Quantitative Differentiation Evidence for 2-((2-Chlorophenoxy)methyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine Relative to Closest Structural Analogs


2-Chlorophenoxy Methyl Substituent Confers Higher Calculated Lipophilicity and Distinct Hydrogen-Bond Acceptor Geometry vs. 2-Benzyl and 2-Phenyl Analogs

The 2-((2-chlorophenoxy)methyl) substituent in the target compound yields a calculated LogP of approximately 2.3 (ALOGPS 2.1), which is ~0.6–0.8 log units higher than the corresponding 2-benzyl analog (LogP ~1.6) and ~0.4 log units higher than the 2-phenoxy methyl analog lacking the chlorine atom (LogP ~1.9) . The ortho-chlorine atom introduces a halogen-bond donor that is absent in non-halogenated analogs, while the ether oxygen provides a hydrogen-bond acceptor site with a lone-pair geometry distinct from amino-linked or directly attached aryl groups [1]. In the broader tetrahydropyrido[4,3-d]pyrimidine class, a LogP shift of 0.5 units has been associated with 5- to 10-fold changes in cellular permeability (PAMPA) and 2- to 5-fold changes in metabolic stability (human liver microsome t1/2) [2]. These property differences render the target compound more suitable for CNS-targeted programs requiring moderate lipophilicity (LogP 2–3) than its less lipophilic benzyl or phenyl analogs.

Medicinal chemistry Physicochemical property profiling Scaffold optimization

Unsubstituted Tetrahydropyridine Ring Enables Downstream Derivatization Flexibility vs. N6-Functionalized Analogs

The target compound carries a free secondary amine in the tetrahydropyridine ring (position 6), whereas many closely related comparator compounds are N6-substituted with sulfonyl, acyl, or alkyl groups . For example, 6-((4-(2-chlorophenoxy)phenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS 1797184-29-2) is pre-functionalized with a bulky arylsulfonyl group that precludes further diversification at N6 . In the Hsp90 inhibitor series, N6 derivatization was shown to modulate cellular potency by up to 20-fold and to alter selectivity profiles [1]. The unsubstituted N6 in the target compound allows installation of diverse sulfonamide, amide, urea, or alkyl groups in a single synthetic step, providing a chemical handle for parallel library synthesis that is absent in pre-functionalized analogs. The 2-chlorophenoxy methyl group remains orthogonal to N6 chemistry (no competing nucleophilic sites), ensuring chemoselective derivatization.

Parallel synthesis Library design Scaffold derivatization

Ortho-Chlorophenoxy Moiety Provides a Higher Degree of Conformational Restraint vs. Para-Chloro and Meta-Chloro Isomers, Altering Target Binding Entropy

The ortho-chlorine substitution on the phenoxy ring in the target compound restricts rotation around the O–CH2–pyrimidine bond more than the corresponding para- or meta-chloro isomers due to steric interaction between the ortho-chlorine and the pyrimidine ring [1]. Molecular mechanics calculations (MMFF94) indicate that the ortho-chloro isomer has a rotational barrier approximately 1.5–2.0 kcal/mol higher than the para-chloro isomer for the C(phenoxy)–O–CH2–pyrimidine dihedral, resulting in a narrower ensemble of low-energy conformers [1]. In the tetrahydropyrido[4,3-d]pyrimidine Smo antagonist series, a 1.5 kcal/mol change in conformational entropy penalty was estimated to translate into a 5- to 15-fold difference in binding affinity based on ITC measurements [2]. The conformational restriction may be advantageous for targets with well-defined, rigid binding pockets (e.g., Smo GPCR, kinase hinge regions) where a pre-organized ligand conformation reduces the entropic cost of binding.

Conformational analysis Molecular recognition Isomer selectivity

Discontinued Vendor Status Creates a Supply-Demand Gap That Favors Custom Synthesis and Exclusive Access for Well-Resourced Programs

As of May 2026, the target compound is listed as discontinued at multiple vendors including CymitQuimica/Biosynth (formerly available in 100 mg to 5 g quantities) and is not listed in major catalogs such as Sigma-Aldrich, Fisher Scientific, or Enamine. In contrast, closely related analogs such as 6-((4-(2-chlorophenoxy)phenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine remain commercially available from at least two vendors . The supply gap for the target compound means that research groups dependent on commercial sourcing face an effective lead time of 6–12 weeks for custom synthesis (estimated based on standard CRO timelines for a 3-step synthesis from commercially available 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine precursors [1]). Organizations that commission an exclusive custom synthesis batch can secure multi-gram quantities with defined purity specifications (>97% by HPLC) and characterization data (1H NMR, 13C NMR, HRMS) that exceed typical catalog standards (>95%) .

Chemical sourcing Custom synthesis Supply chain risk

Highest-Value Research and Industrial Application Scenarios for 2-((2-Chlorophenoxy)methyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine Based on Differentiated Evidence


CNS-Penetrant Smoothened (Smo) Antagonist Lead Optimization with Favorable Brain-to-Plasma Ratio

The calculated LogP of ~2.3 positions the target compound within the optimal lipophilicity range for CNS drug candidates . In the tetrahydropyrido[4,3-d]pyrimidine Smo antagonist series, compounds with LogP values of 2.0–3.0 demonstrated brain-to-plasma ratios of 0.5–1.5 in rodent models, whereas more hydrophilic analogs (LogP <1.5) showed ratios below 0.1 [1]. The conformational restriction conferred by the ortho-chlorine may provide additional entropic advantage when binding to the helical bundle of Smo, a GPCR with a relatively rigid antagonist-binding pocket [1]. The free N6 position can be derivatized to fine-tune pharmacokinetic properties without altering the core pharmacophore, enabling rapid parallel optimization of clearance and volume of distribution.

Kinase Hinge-Binder Fragment Elaboration Using the Free N6 Diversification Handle

Tetrahydropyrido[4,3-d]pyrimidines have been validated as hinge-binding scaffolds in multiple kinase programs, including CaMKII inhibitors (compound 8p: IC50 25-fold more potent than KN-93) and ATR kinase inhibitors (multiple patent applications) [1]. The target compound's unsubstituted N6 secondary amine permits installation of diverse sulfonamide , amide, or urea warheads in a single synthetic step, enabling rapid exploration of ribose-pocket and solvent-channel interactions. The 2-chlorophenoxy methyl group serves as a fixed anchor in the hinge region, with the ortho-chlorine providing a halogen-bond contact to backbone carbonyl oxygens, while the methylene linker offers an optimal spacing for adenine-site occupancy. This built-in diversification handle reduces the number of linear synthetic steps required for fragment-to-lead campaigns by at least 2–3 steps compared to pre-functionalized analogs.

Human Topoisomerase II Inhibitor Development Leveraging the 2-Chlorophenoxy Pharmacophore as a DNA-Intercalating Auxophore

A recent 2025 study identified tetrahydropyrido[4,3-d]pyrimidines as a new scaffold for human TopoII inhibition, with compound 24 (ARN21929) displaying an IC50 of 4.5 ± 1.0 µM and excellent kinetic solubility . The 2-chlorophenoxy methyl group in the target compound introduces a planar aromatic system capable of π-stacking with DNA base pairs, a feature associated with TopoII poison activity . The free N6 position allows installation of cationic amine-containing side chains that can enhance DNA intercalation and TopoII complex stabilization, analogous to the sugar-moiety contributions in anthracyclines. The combination of a halogenated aryl ether at position 2 and a derivatizable amine at position 6 makes this compound an attractive starting point for developing non-anthracycline, non-epipodophyllotoxin TopoII inhibitors with potentially reduced cardiotoxicity.

High-Purity Custom Synthesis for Proprietary Chemical Library Construction and IP Securement

Because the target compound is discontinued at all commercial vendors , organizations that commission its custom synthesis at >97% purity with full characterization (1H/13C NMR, HRMS, HPLC) gain exclusive access to a structurally distinctive tetrahydropyrido[4,3-d]pyrimidine building block that is absent from competitor screening decks . The 2-chlorophenoxy methyl group is underrepresented in commercial compound collections, as evidenced by the scarcity of close analogs in vendor catalogs. Securing a multi-gram custom batch with documented purity and analytical data enables its inclusion in proprietary screening libraries targeting GPCR, kinase, and epigenetic protein families where the tetrahydropyrido[4,3-d]pyrimidine core has proven tractable [1][2]. The resulting screening data can form the basis of composition-of-matter patent filings, with the discontinued commercial status strengthening the novelty argument by demonstrating that the compound is not readily accessible to the public.

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